Comprehensive Technical Guide on (S)-Modipafant: Chemical Structure, Physicochemical Properties, and Stereoselective PAF Receptor Antagonism
Comprehensive Technical Guide on (S)-Modipafant: Chemical Structure, Physicochemical Properties, and Stereoselective PAF Receptor Antagonism
Executive Summary & Pharmacological Context
In the landscape of lipid mediator pharmacology, the Platelet-Activating Factor (PAF) plays a central role in inflammatory, thrombotic, and allergic cascades[1]. The development of PAF receptor (PAFR) antagonists led to the synthesis of 1,4-dihydropyridine (DHP) derivatives, notably the racemic mixture UK-74,505.
Pharmacological profiling of this racemate revealed profound stereoselectivity. The (+)-(R)-enantiomer, designated as Modipafant (UK-80,067) , is a highly potent, orally active PAFR antagonist[2]. It exhibits approximately double the intrinsic potency of the racemate[3]. Consequently, the (-)-(S)-enantiomer—(S)-Modipafant —serves as the distomer (the less active enantiomer). While clinical applications focus on the (R)-eutomer, isolating and studying (S)-Modipafant is critical for researchers mapping the spatial constraints and allosteric binding pockets of the PAF GPCR[4].
This whitepaper provides an in-depth technical analysis of (S)-Modipafant, detailing its structural chemistry, physicochemical properties, and the causality behind its use in stereoselective pharmacological assays.
Chemical Architecture and Stereochemistry
(S)-Modipafant represents a significant structural departure from classic DHP calcium channel blockers (e.g., amlodipine). To abolish calcium channel affinity and optimize PAFR antagonism, the standard ester groups of the DHP ring were replaced with bulky, highly lipophilic substituents.
-
Core Scaffold : The 1,4-dihydropyridine ring serves as the central pharmacophore.
-
Stereocenter (C4) : The chiral center is located at the C4 position of the DHP ring, where the 2-chlorophenyl group is attached. In (S)-Modipafant, the spatial orientation of this ring creates steric clashes within the hydrophobic sub-pocket of the PAF receptor, drastically reducing its binding affinity compared to the (R)-enantiomer.
-
Substituents : The inclusion of a 4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl group and a pyridin-2-ylcarbamoyl moiety provides the necessary hydrogen-bond acceptors and pi-pi stacking interactions required to anchor the molecule in the lipid bilayer near the GPCR.
Physicochemical Properties Summary
The following table summarizes the foundational quantitative data for the (S)-enantiomer, derived from the properties of the racemate and its isolated fractions[5],[6].
| Property | Value |
| IUPAC Name | Ethyl (4S)-4-(2-chlorophenyl)-6-methyl-2-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate |
| Molecular Formula | C34H29ClN6O3 |
| Molecular Weight | 605.1 g/mol |
| Stereochemistry | (S)-configuration at the C4 position of the DHP ring |
| Appearance | Yellow to off-white crystalline solid |
| In Vitro Solubility | ≥ 40 mg/mL (66.11 mM) in DMSO (requires sonication); Poorly soluble in water |
| Target Affinity | PAF Receptor (Acts as the distomer with significantly reduced affinity) |
Mechanism of Action: Stereoselective GPCR Antagonism
The PAF Receptor (PAFR) is a Gq-protein coupled receptor (GPCR) embedded in the plasma membranes of leukocytes, platelets, and endothelial cells[4],[1]. Activation by endogenous PAF triggers Phospholipase C (PLC), leading to intracellular calcium mobilization and subsequent inflammatory responses.
Because the PAFR binding pocket is highly stereospecific, the spatial orientation of the C4-aryl group on the DHP core dictates antagonist efficacy. While (R)-Modipafant perfectly aligns with the receptor's allosteric site to lock it in an inactive conformation, (S)-Modipafant's inverted geometry prevents optimal engagement, resulting in weak blockade.
Figure 1: PAFR signaling cascade and the stereoselective antagonism by Modipafant enantiomers.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the isolation of (S)-Modipafant and its pharmacological evaluation. The causality behind each methodological choice is explicitly detailed to assist application scientists in troubleshooting and assay optimization.
Protocol A: Chiral Resolution via Preparative HPLC
To isolate (S)-Modipafant from the racemic UK-74,505 mixture, preparative chiral chromatography is required.
-
Sample Preparation : Dissolve racemic UK-74,505 in a 50:50 mixture of Hexane and Ethanol.
-
Causality: This specific solvent ratio ensures the highly lipophilic analyte remains fully solubilized, preventing precipitation on the column frit which would cause peak broadening and dangerous system overpressure.
-
-
Stationary Phase Selection : Utilize a Chiralcel OD column (amylose tris(3,5-dimethylphenylcarbamate)).
-
Causality: The helical structure of this amylose derivative provides chiral grooves that differentially interact with the spatial arrangements of the C4-phenyl ring, allowing for transient diastereomeric complex formation and baseline resolution.
-
-
Mobile Phase Optimization : Run an isocratic elution using Hexane:Ethanol:Diethylamine (80:20:0.1 v/v/v).
-
Causality: Hexane drives hydrophobic interactions, while ethanol modulates hydrogen bonding. The addition of 0.1% diethylamine is critical; it suppresses the ionization of the basic imidazopyridine nitrogens, preventing severe peak tailing.
-
-
Fraction Collection : Monitor absorbance at 254 nm. Collect the specific fractions and verify enantiomeric excess (ee > 99%) via analytical chiral HPLC.
Figure 2: Workflow for chiral separation and pharmacological validation of (S)-Modipafant.
Protocol B: Radioligand Binding Assay for Stereoselective Affinity
To quantify the reduced affinity of the (S)-distomer compared to the (R)-eutomer, a competitive radioligand binding assay is employed.
-
Membrane Preparation : Culture U-937 human macrophage cells and isolate membrane fractions via Dounce homogenization followed by ultracentrifugation (100,000 x g).
-
Causality: U-937 cells constitutively express native PAF receptors. Using native membranes rather than solubilized recombinant proteins preserves the GPCR-Gq protein coupling and the lipid raft microenvironment, which is essential for the binding of lipophilic DHP compounds.
-
-
Assay Incubation : Incubate 50 µg of membrane protein with 0.5 nM [3H]-WEB2086 and varying concentrations ( 10−10 to 10−5 M) of (S)-Modipafant in HEPES buffer (pH 7.4) containing 0.1% BSA.
-
Causality: [3H]-WEB2086 is utilized instead of [3H]-PAF because it is resistant to hydrolysis by membrane-bound PAF-acetylhydrolases (PAF-AH), ensuring signal stability over the incubation period. BSA prevents the non-specific binding of the highly lipophilic (S)-Modipafant to the plastic assay tubes.
-
-
Separation : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).
-
Causality: PEI imparts a positive charge to the filters, neutralizing the negative charge of the glass fibers and drastically reducing the non-specific binding of the radioligand.
-
-
Quantification : Measure retained radioactivity using a liquid scintillation counter and calculate the IC50 using non-linear regression (Cheng-Prusoff equation) to establish the stereoselectivity index.
References
-
[5] UK-74505 | C34H29ClN6O3 | CID 129796 - PubChem - NIH. National Institutes of Health (NIH).[Link]
-
[2] Effect of a novel potent platelet-activating factor antagonist, modipafant, in clinical asthma. National Institutes of Health (NIH) / PubMed.[Link]
-
[4] Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC. National Institutes of Health (NIH) / PMC.[Link]
-
[1] What are PAF receptor antagonists and how do they work?. Patsnap Synapse.[Link]
Sources
- 1. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Effect of a novel potent platelet-activating factor antagonist, modipafant, in clinical asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UK-74505 | C34H29ClN6O3 | CID 129796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Rac)-Modipafant | Selective PAFR antagonist | TargetMol [targetmol.com]
